6-Bromo-3-ethynyl-2-methoxypyridine
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Overview
Description
6-Bromo-3-ethynyl-2-methoxypyridine is a heterocyclic organic compound that features a bromine atom, an ethynyl group, and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethynyl-2-methoxypyridine typically involves the bromination of 3-ethynyl-2-methoxypyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethynyl-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of a base like potassium carbonate (K2CO3) and a solvent like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl or alkyne-linked compounds.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction.
Scientific Research Applications
6-Bromo-3-ethynyl-2-methoxypyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethynyl-2-methoxypyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form new bonds through various chemical reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxypyridine: Lacks the ethynyl group, making it less versatile in coupling reactions.
2-Bromo-5-methoxypyridine: Has a different substitution pattern, affecting its reactivity and applications.
2-Bromo-6-methoxypyridine: Similar structure but different position of the bromine atom, influencing its chemical behavior.
Uniqueness
6-Bromo-3-ethynyl-2-methoxypyridine is unique due to the presence of both the ethynyl and methoxy groups, which provide distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
6-bromo-3-ethynyl-2-methoxypyridine |
InChI |
InChI=1S/C8H6BrNO/c1-3-6-4-5-7(9)10-8(6)11-2/h1,4-5H,2H3 |
InChI Key |
ZDOOCSQKNQSUDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C#C |
Origin of Product |
United States |
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